N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is a synthetic compound known for its potential applications in various scientific domains such as chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with an aminomethyl group and a methoxyphenyl group, which contributes to its unique reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide typically involves the reaction of a pyrazole derivative with an appropriate aminomethyl donor under specific conditions. One common method is the nucleophilic substitution reaction where the methoxyphenylpyrazole reacts with an acetamide compound.
Reaction Conditions:
Temperature: Moderate (60-80°C)
Solvent: Often anhydrous ethanol or dimethylformamide (DMF)
Catalyst: Base such as potassium carbonate (K2CO3)
Industrial Production Methods
In an industrial setting, the production is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. Techniques like continuous flow synthesis and automated reactors may be employed to improve the process efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The methoxy group can undergo oxidation to form phenolic derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine group.
Substitution: Various substitution reactions can occur on the pyrazole ring and methoxy group, depending on the reagents used.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), Hydrogen (H2) with palladium catalyst
Substitution Conditions: Often carried out in polar solvents at mild to moderate temperatures
Major Products Formed
From Oxidation: Phenolic derivatives
From Reduction: Amino derivatives
From Substitution: Various substituted pyrazoles and acetamides
Scientific Research Applications
Chemistry
In chemistry, N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in enzyme inhibition assays where it acts as a potential inhibitor of certain enzymatic pathways. This makes it valuable in drug discovery and development.
Medicine
In medicine, it is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, especially for diseases where enzyme inhibition or receptor modulation is critical.
Industry
Industrially, the compound's stability and reactivity are leveraged in the production of specialty chemicals and advanced materials. It can be used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group facilitates binding to these targets, modulating their activity. This interaction often triggers a cascade of biochemical reactions, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{5-[3-(methylamino)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide: Similar structure but different substituent on the pyrazole ring.
N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-hydroxyphenyl}acetamide: Similar structure but hydroxyl group instead of methoxy.
N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-chlorophenyl}acetamide: Similar structure but chlorine substitution.
Uniqueness
What sets N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide apart is its combination of the methoxy group and aminomethyl group on the pyrazole ring. This unique arrangement imparts distinct chemical properties, enhancing its reactivity and binding affinity, which are crucial for its diverse applications.
Conclusion
This compound is a versatile compound with significant potential across multiple scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable tool in research and industrial applications. From chemistry and biology to medicine and industry, this compound exemplifies the intricate interplay between molecular structure and function.
Properties
CAS No. |
1380439-26-8 |
---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.